molecular formula C7H5F4NS B6285170 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline CAS No. 828-74-0

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline

Cat. No.: B6285170
CAS No.: 828-74-0
M. Wt: 211.18 g/mol
InChI Key: XXOFJTLLHKQRPI-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline is a fluorinated aniline derivative featuring a methylsulfanyl (-SMe) group at the para position. This compound is characterized by its electron-deficient aromatic ring due to the strong electron-withdrawing effects of fluorine substituents.

Properties

CAS No.

828-74-0

Molecular Formula

C7H5F4NS

Molecular Weight

211.18 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methylsulfanylaniline

InChI

InChI=1S/C7H5F4NS/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3

InChI Key

XXOFJTLLHKQRPI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=C1F)F)N)F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline typically involves the introduction of fluorine atoms and a methylsulfanyl group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a precursor compound such as 2,3,5,6-tetrafluoronitrobenzene is reacted with a methylthiolate anion under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Nucleophiles like alkoxides or thiolates are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications/Properties References
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline C₇H₂F₇N 233.09 -CF₃ at para position 651-83-2 Auxiliary in peptide synthesis ; high thermal stability (b.p. 185–187°C)
2,3,5,6-Tetrafluoroaniline C₆H₃F₄N 165.09 No para substituent 700-17-4 Intermediate for halogen-bonded polymers
2,3,5,6-Tetrafluoro-4-(1H-pyrrol-1-yl)aniline C₁₀H₆F₄N₂ 230.16 Pyrrole ring at para position N/A Discontinued research compound
4-Methylsulfanyl-2-(trifluoromethyl)aniline C₈H₇F₃NS 206.20 -SMe at meta, -CF₃ at para 59920-85-3 Limited data; safety protocols available
2,3,5,6-Tetrafluoro-4-iodoaniline C₆H₂F₄IN 315.98 -I at para position N/A Halogen bonding in polymers

Key Differences in Physicochemical Properties

  • Electron-Withdrawing Effects :

    • The trifluoromethyl (-CF₃) group in 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline exerts stronger electron withdrawal than the methylsulfanyl (-SMe) group, leading to higher thermal stability (b.p. 185–187°C vs. unreported for -SMe analog) .
    • Iodine-substituted analogs (e.g., 2,3,5,6-tetrafluoro-4-iodoaniline) exhibit enhanced halogen-bonding capabilities, critical for supramolecular assembly in polymers .
  • Reactivity: The -SMe group in 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline may participate in sulfur-specific reactions (e.g., oxidation to sulfoxides), unlike the inert -CF₃ group.

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